Regiochemical Differentiation from the (3R,4R)-Balanol Core: IC50 Implications for Kinase Inhibitor Design
The (3R,4R)-3-amino-4-hydroxyazepane core, when elaborated to the balanol-derived lead compound 1 (bearing a 4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester), exhibits an IC50 of 5 nM against PKB-alpha and 4 nM for the optimized amide-linked analog 4 [1]. These data were generated from recombinant PKB-alpha and PKA enzyme inhibition assays. The 4-amino-3-hydroxy regioisomer (the target compound) presents the amino and hydroxyl groups in swapped positions relative to this validated pharmacophore, creating a distinct hydrogen-bonding vector topology. While direct IC50 data for the 4-amino-3-hydroxy regioisomer are not yet reported in peer-reviewed literature, the J. Med. Chem. study establishes that the exact relative stereochemistry and substitution pattern of the azepane core are critical for sub-nanomolar kinase inhibition, providing a quantitative benchmark against which the target compound's regioisomeric scaffold can be evaluated [1].
| Evidence Dimension | PKB-alpha inhibitory potency of elaborated azepane core |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature for 4-amino-3-hydroxy regioisomer; scaffold provides inverted H-bond topology relative to the validated (3R,4R) core |
| Comparator Or Baseline | (3R,4R)-3-amino-4-hydroxyazepane core: IC50 = 5 nM (lead ester 1); IC50 = 4 nM (optimized amide 4) against PKB-alpha [Breitenlechner et al., 2004] |
| Quantified Difference | Regioisomeric relationship; quantitative differential IC50 data unavailable |
| Conditions | Recombinant PKB-alpha and PKA enzyme inhibition assays; plasma stability tested in mouse plasma |
Why This Matters
Procurement of the 4-amino-3-hydroxy regioisomer enables exploration of SAR space orthogonal to the extensively patented (3R,4R)-balanol core, which is critical for developing IP-differentiable kinase inhibitor leads.
- [1] Breitenlechner, C. B.; Wegge, T.; Berillon, L.; Graul, K.; Marzenell, K.; Friebe, W.-G.; Thomas, U.; Schumacher, R.; Huber, R.; Engh, R. A.; Masjost, B. Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. J. Med. Chem. 2004, 47 (6), 1375–1390. View Source
